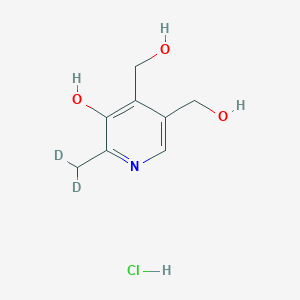![molecular formula C10H11Cl2NO B1411904 3-[(2,3-Dichlorophenoxy)methyl]azetidine CAS No. 1863671-44-6](/img/structure/B1411904.png)
3-[(2,3-Dichlorophenoxy)methyl]azetidine
Vue d'ensemble
Description
“3-[(2,3-Dichlorophenoxy)methyl]azetidine” is a chemical compound with the molecular formula C10H11Cl2NO . It is a compound that has potential applications in various fields due to its unique structure and properties .
Molecular Structure Analysis
The molecular structure of “3-[(2,3-Dichlorophenoxy)methyl]azetidine” consists of a four-membered azetidine ring with a 2,3-dichlorophenoxy methyl group attached . The molecular weight of this compound is 232.11 .Chemical Reactions Analysis
Azetidines, including “3-[(2,3-Dichlorophenoxy)methyl]azetidine”, can undergo various chemical reactions. For instance, they can participate in aza Paternò-Büchi reactions, which are [2+2] photocycloaddition reactions between imines and alkenes . This reaction represents the most direct approach to functionalized azetidines .Applications De Recherche Scientifique
Antibacterial Agents
- 7-Azetidinylquinolones as Antibacterial Agents: A study by Frigola et al. (1995) explored the synthesis of azetidine derivatives in quinolone and naphthyridine carboxylic acids. These compounds exhibited significant antibacterial activity due to their specific stereochemistry, highlighting the potential use of azetidine derivatives in antibacterial therapy (Frigola et al., 1995).
Spectroscopic Properties
- Spectroscopic Properties of Azetidine Fatty Esters: Lie Ken Jie and Syed-rahmatullah (1992) investigated azetidine fatty esters, which were synthesized and analyzed for their spectroscopic properties. This research contributes to our understanding of azetidine's chemical behavior and its potential applications in various fields (Lie Ken Jie & Syed-rahmatullah, 1992).
Synthesis Techniques
- Polyhydroxylated Azetidine Iminosugars Synthesis: Lawande et al. (2015) synthesized azetidine iminosugars from D-glucose, which exhibited significant inhibitory activity against specific enzymes. This synthesis method opens avenues for creating novel compounds with potential therapeutic applications (Lawande et al., 2015).
Potential Therapeutic Applications
- KHG26792 in Microglial Cells: Kim et al. (2016) found that an azetidine derivative, KHG26792, showed protective effects against hypoxia-induced toxicity in microglial cells. This indicates potential therapeutic applications of azetidine derivatives in treating conditions related to microglial activation (Kim et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-8-2-1-3-9(10(8)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZKITABMSJNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dichlorophenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)






![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)



![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)
